N-{3-[(2-fluorobenzyl)oxy]benzyl}-2-methylbutan-2-amine
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Overview
Description
N-{3-[(2-fluorobenzyl)oxy]benzyl}-2-methylbutan-2-amine is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-fluorobenzyl)oxy]benzyl}-2-methylbutan-2-amine typically involves multiple steps. One common method includes the reaction of 2-fluorobenzyl chloride with 3-hydroxybenzylamine to form an intermediate, which is then reacted with 2-methylbutan-2-amine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-fluorobenzyl)oxy]benzyl}-2-methylbutan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-{3-[(2-fluorobenzyl)oxy]benzyl}-2-methylbutan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-{3-[(2-fluorobenzyl)oxy]benzyl}-2-methylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-(2-methoxyethyl)amine
- N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine
- N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-(2-pyridinylmethyl)amine
Uniqueness
N-{3-[(2-fluorobenzyl)oxy]benzyl}-2-methylbutan-2-amine is unique due to its specific structural features, such as the presence of the 2-fluorobenzyl group and the 2-methylbutan-2-amine moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H24FNO |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-[[3-[(2-fluorophenyl)methoxy]phenyl]methyl]-2-methylbutan-2-amine |
InChI |
InChI=1S/C19H24FNO/c1-4-19(2,3)21-13-15-8-7-10-17(12-15)22-14-16-9-5-6-11-18(16)20/h5-12,21H,4,13-14H2,1-3H3 |
InChI Key |
NQMFLMQTZHYDPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CC(=CC=C1)OCC2=CC=CC=C2F |
Origin of Product |
United States |
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